molecular formula C16H25NO2 B8346108 1-(3,4-dimethoxyphenyl)-N-methyl-1-cyclohexanemethanamine

1-(3,4-dimethoxyphenyl)-N-methyl-1-cyclohexanemethanamine

Cat. No. B8346108
M. Wt: 263.37 g/mol
InChI Key: GGVKVYQZZVMTBL-UHFFFAOYSA-N
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Patent
US05302727

Procedure details

A solution of 7.73 g (0.031 mol) of 1-(3,4-dimethoxyphenyl)-1-cyclohexanemethanamine, 4.3 ml (0.00348 mol) of N-ethylmorpholine and 0.3 g of dimethylaminopyridine in 100 ml of abs. tetrahydrofuran was cooled to -10° and treated within 10 minutes with 4.4 ml (0.0348 mol) of isobutyl chloroformate. The mixture was then stirred at room temperature for 18 hours and filtered, and the solution was evaporated under reduced pressure. The residue was dissolved in ethyl acetate and the organic solution was washed first with 1N hydrochloric acid and then with a saturated sodium bicarbonate solution, dried over magnesium sulphate and evaporated under reduced pressure. tetrahydrofuran and 2.35 g (0.062 mol) of lithium aluminium hydride and the mixture was heated to reflux for 2 hours, thereafter cooled and treated with a saturated sodium sulphate solution. After filtering the mixture and evaporating the solvent there was obtained an oil which was distilled at 153°/260 Pa, whereby there was obtained 1-(3,4-dimethoxyphenyl)-N-methyl- 1-cyclohexanemethanamine as a colourless oil which was used directly in the next step.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.35 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2([CH2:17][NH2:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH2:19](N1CCOCC1)C.CN(C1C=CC=CN=1)C.ClC(OCC(C)C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2([CH2:17][NH:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:4.5.6.7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
7.73 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1(CCCCC1)CN
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N1CCOCC1
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Four
Name
Quantity
4.4 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
2.35 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the organic solution was washed first with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated sodium bicarbonate solution, dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
After filtering the mixture
CUSTOM
Type
CUSTOM
Details
evaporating the solvent there
CUSTOM
Type
CUSTOM
Details
was obtained an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 153°/260 Pa

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1(CCCCC1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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